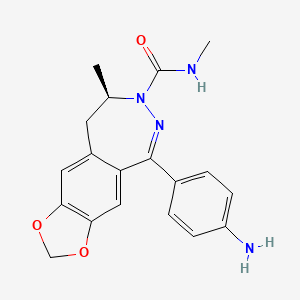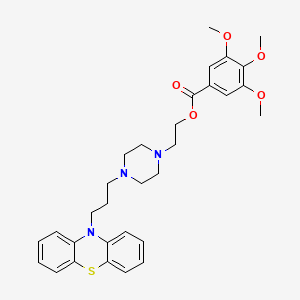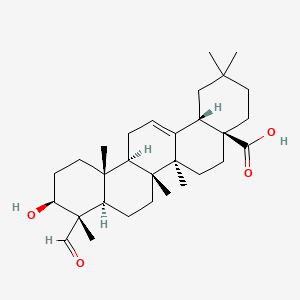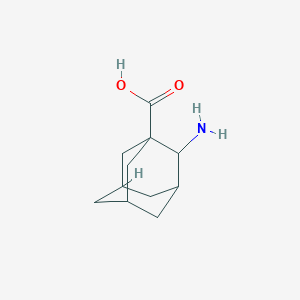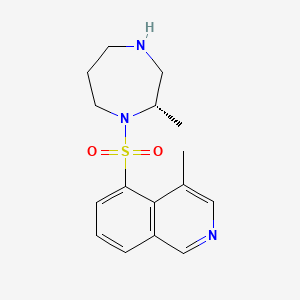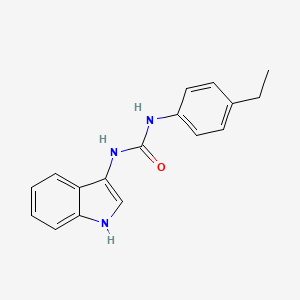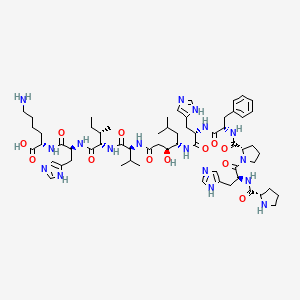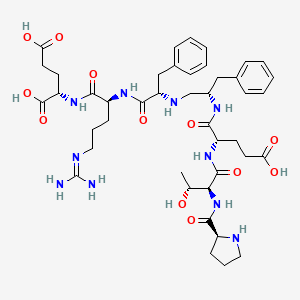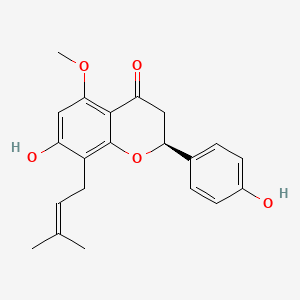
(2S)-Isoxanthohumol
Overview
Description
(2S)-Isoxanthohumol is a prenylflavonoid and a phytoestrogen found in hops and beer. It is known for its limited estrogenic activity and is a precursor to the potent phytoestrogen 8-prenylnaringenin, which can be produced by flora in the human intestine and by fungi in cell cultures . This compound has garnered interest due to its potential health benefits and applications in various fields.
Preparation Methods
Synthetic Routes and Reaction Conditions: (2S)-Isoxanthohumol can be synthesized through several methods:
Chemical Cyclization: this compound is prepared by chemical cyclization in aqueous sodium hydroxide solution at 0°C.
Microbial Transformation: The fungus Rhizopus oryzae KCTC 6946 can be used for the microbial transformation of xanthohumol to isoxanthohumol.
Acid-Catalyzed Cyclization: this compound is readily formed from xanthohumol by acid-catalyzed cyclization in the acidic conditions of the upper gastrointestinal tract.
Chemical Isomerization: this compound can also be produced by chemical isomerization in alkaline conditions.
Industrial Production Methods: Industrial production of isoxanthohumol involves the extraction of xanthohumol from hops, followed by its conversion to isoxanthohumol using chemical or microbial methods. The use of bacterial resting cells and complex medium at a pH of 7.8–8 has been found to be effective for the production of isoxanthohumol .
Chemical Reactions Analysis
Types of Reactions: (2S)-Isoxanthohumol undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form oxygenated metabolites.
Hydroxylation: Hydroxylation of the prenyl group results in the formation of new oxygenated derivatives.
Epoxidation: Epoxidation of the prenyl group leads to the production of diastereomeric pairs of metabolites.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as hydrogen peroxide or molecular oxygen can be used.
Hydroxylation: Hydroxylation reactions often require specific enzymes or microbial systems.
Epoxidation: Epoxidation reactions typically involve peracids or other epoxidizing agents.
Major Products Formed:
Oxygenated Metabolites: These include compounds such as 4′-hydroxy-5-methoxy-7,8-(2,2-dimethyl-3-hydroxy-2,3-dihydro-4H-pyrano)-flavanones.
Hydroxylated Derivatives: Examples include 7,4′-dihydroxy-5-methoxy-8-(2,3-dihydroxy-3-methylbutyl)-flavanones.
Scientific Research Applications
(2S)-Isoxanthohumol has a wide range of scientific research applications:
Chemistry:
Antifungal Agent: this compound exhibits significant antifungal activity against phytopathogenic fungi such as Botrytis cinerea.
Biology:
Gut Microbiota Regulation: this compound helps restore gut microbiota balance and increases gut microbiota diversity.
Medicine:
Ulcerative Colitis Treatment: this compound has been shown to attenuate dextran sodium sulfate-induced colitis by regulating T cell development and restoring gut microbiota.
Anti-inflammatory Properties: this compound possesses anti-inflammatory properties, making it a potential therapeutic agent for inflammatory diseases.
Industry:
Mechanism of Action
(2S)-Isoxanthohumol exerts its effects through various mechanisms:
Molecular Targets and Pathways:
T Cell Regulation: this compound inhibits CD4+ T cell proliferation, promotes apoptosis, and regulates the balance between regulatory T cells and Th17 cells.
Gut Microbiota Restoration: this compound restores gut microbiota disorder and increases gut microbiota diversity.
Metabolic Pathways: this compound affects carbohydrate metabolism, disrupts the tricarboxylic acid cycle, and hinders ATP generation by inhibiting respiration.
Comparison with Similar Compounds
(2S)-Isoxanthohumol is unique among prenylflavonoids due to its specific properties and applications. Similar compounds include:
Xanthohumol: A primary chalcone in hops that can be converted to isoxanthohumol by acid-catalyzed cyclization.
8-Prenylnaringenin: A potent phytoestrogen produced from isoxanthohumol by microbial transformation.
7,4′-Di-O-methylisoxanthohumol: A derivative of isoxanthohumol with modified chemical properties.
This compound stands out due to its limited estrogenic activity and its potential therapeutic applications in treating inflammatory diseases and regulating gut microbiota.
Properties
IUPAC Name |
(2S)-7-hydroxy-2-(4-hydroxyphenyl)-5-methoxy-8-(3-methylbut-2-enyl)-2,3-dihydrochromen-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22O5/c1-12(2)4-9-15-16(23)10-19(25-3)20-17(24)11-18(26-21(15)20)13-5-7-14(22)8-6-13/h4-8,10,18,22-23H,9,11H2,1-3H3/t18-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YKGCBLWILMDSAV-SFHVURJKSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CCC1=C2C(=C(C=C1O)OC)C(=O)CC(O2)C3=CC=C(C=C3)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=CCC1=C2C(=C(C=C1O)OC)C(=O)C[C@H](O2)C3=CC=C(C=C3)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101045280 | |
| Record name | Isoxanthohumol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101045280 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
354.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
70872-29-6 | |
| Record name | Isoxanthohumol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=70872-29-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Isoxanthohumol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101045280 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Isoxanthohumol, (-)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/X4YHZ98N7Q | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



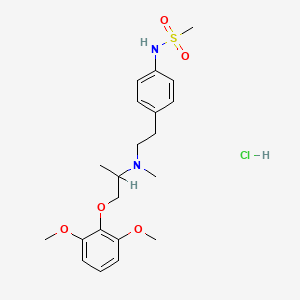
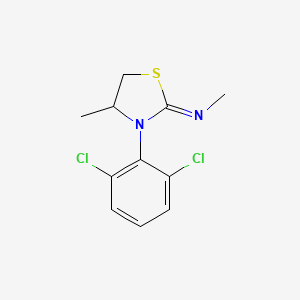
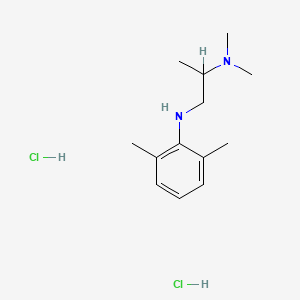
![N-[[(6aR,10aR)-7-methyl-6,6a,8,10a-tetrahydro-4H-indolo[4,3-fg]quinolin-9-yl]methyl]-N-(2-azidoethyl)methanesulfonamide;(Z)-but-2-enedioic acid](/img/structure/B1672564.png)
